(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
(1S,4R)-p-Mentha-2,8-dien-1-ol is a p-menthane monoterpenoid.
Brand Name:
Vulcanchem
CAS No.:
22972-51-6
VCID:
VC21114712
InChI:
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1
SMILES:
CC(=C)C1CCC(C=C1)(C)O
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
CAS No.: 22972-51-6
Cat. No.: VC21114712
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1S,4R)-p-Mentha-2,8-dien-1-ol is a p-menthane monoterpenoid. |
|---|---|
| CAS No. | 22972-51-6 |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | (1S,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol |
| Standard InChI | InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1 |
| Standard InChI Key | MKPMHJQMNACGDI-VHSXEESVSA-N |
| Isomeric SMILES | CC(=C)[C@@H]1CC[C@](C=C1)(C)O |
| SMILES | CC(=C)C1CCC(C=C1)(C)O |
| Canonical SMILES | CC(=C)C1CCC(C=C1)(C)O |
| Melting Point | 18 °C |
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